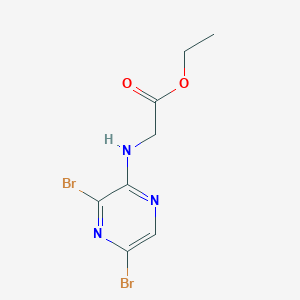








|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Br:8])=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>CN(C)C=O>[Br:8][C:7]1[C:2]([NH:1][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:3][CH:4]=[C:5]([Br:9])[N:6]=1 |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
172 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(N=C1Br)Br
|
|
Name
|
|
|
Quantity
|
860 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
288 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
87 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
to agitate for 12-24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 20-25° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
then heated to 55° C. (exotherm observed, max temperature observed 76° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
subsided to 65° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 65° C. for ˜4 h
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 20-25° C.
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
FILTRATION
|
|
Details
|
through filter paper
|
|
Type
|
CUSTOM
|
|
Details
|
to remove inorganic salts
|
|
Type
|
WASH
|
|
Details
|
the solid was washed with dimethylformamide (3 vol)
|
|
Type
|
ADDITION
|
|
Details
|
The filtrate was added dropwise to 16 vol of ice-water (8 vol ice/8 vol water)
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting brown solid was isolated
|
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (10 vol)
|
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
|
Type
|
DISSOLUTION
|
|
Details
|
Crude product was dissolved in methyl t-butyl ether (3.46 L, 15 vol)
|
|
Type
|
ADDITION
|
|
Details
|
Charcoal (C-906 from Ecosorb, 20 wt %, 46.1 g) was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to rt
|
|
Type
|
CUSTOM
|
|
Details
|
the charcoal was removed over a Celite bed
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to dryness
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude was dissolved in ethyl acetate (576 mL, 2.5 vol)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a thick slurry
|
|
Type
|
ADDITION
|
|
Details
|
A solution of 2% ethyl acetate in heptane (1.15 L, 5 vol) was added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at rt for 30-60 min
|
|
Duration
|
45 (± 15) min
|
|
Type
|
FILTRATION
|
|
Details
|
The product was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with heptane (2-3 vol)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum at 35-40° C. for 16 h
|
|
Duration
|
16 h
|


Reaction Time |
18 (± 6) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC=C(N1)Br)NCC(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 109 g | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 47.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |